molecular formula C8H16O2 B153457 ethyl (2S)-2-methylpentanoate CAS No. 28959-02-6

ethyl (2S)-2-methylpentanoate

Cat. No.: B153457
CAS No.: 28959-02-6
M. Wt: 144.21 g/mol
InChI Key: HZPKNSYIDSNZKW-ZETCQYMHSA-N
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Description

Ethyl (2S)-2-methylpentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is derived from the combination of ethyl alcohol and (2S)-2-methylpentanoic acid. It is commonly used in the flavor and fragrance industry due to its fruity aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2S)-2-methylpentanoate can be synthesized through the esterification reaction between ethyl alcohol and (2S)-2-methylpentanoic acid. The reaction is typically catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction is as follows:

(2S)-2-methylpentanoic acid+ethyl alcoholethyl (2S)-2-methylpentanoate+water\text{(2S)-2-methylpentanoic acid} + \text{ethyl alcohol} \rightarrow \text{this compound} + \text{water} (2S)-2-methylpentanoic acid+ethyl alcohol→ethyl (2S)-2-methylpentanoate+water

The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This process utilizes a fixed-bed reactor where the acid and alcohol are continuously fed into the reactor, and the ester product is continuously removed. This method ensures high efficiency and yield of the ester product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-methylpentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its corresponding acid and alcohol.

    Reduction: The ester can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: (2S)-2-methylpentanoic acid and ethyl alcohol.

    Reduction: (2S)-2-methylpentanol.

    Transesterification: A different ester and alcohol depending on the reacting alcohol.

Scientific Research Applications

Ethyl (2S)-2-methylpentanoate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in natural product biosynthesis and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the flavor and fragrance industry for its fruity aroma and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-methylpentanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its corresponding acid and alcohol, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the biological system and the context in which the ester is used.

Comparison with Similar Compounds

Ethyl (2S)-2-methylpentanoate can be compared with other similar esters such as:

    Ethyl acetate: Commonly used as a solvent and in the flavor industry.

    Methyl butyrate: Known for its fruity aroma and used in the flavor and fragrance industry.

    Isopropyl butyrate: Used in the fragrance industry for its pleasant odor.

The uniqueness of this compound lies in its specific structure and the resulting properties, such as its distinct aroma and reactivity.

Conclusion

This compound is a versatile ester with various applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important compound for scientific research and industrial use.

Properties

IUPAC Name

ethyl (2S)-2-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-6-7(3)8(9)10-5-2/h7H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPKNSYIDSNZKW-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0051368
Record name Valeric acid, 2-methyl-, ethyl ester, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28959-02-6
Record name Valeric acid, 2-methyl-, ethyl ester, (+)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0051368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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